molecular formula C16H20N2O4S B6526993 N-[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 892983-06-1

N-[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B6526993
CAS No.: 892983-06-1
M. Wt: 336.4 g/mol
InChI Key: GTZIGVAKRPQOBH-UHFFFAOYSA-N
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Description

The compound N-[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide features a tetrahydrobenzothiophene core substituted at position 6 with a methyl group and at position 3 with a methylcarbamoyl moiety. The 5,6-dihydro-1,4-dioxine ring is linked via a carboxamide group, contributing to its structural complexity.

Properties

IUPAC Name

N-[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-9-3-4-10-12(7-9)23-16(13(10)15(20)17-2)18-14(19)11-8-21-5-6-22-11/h8-9H,3-7H2,1-2H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZIGVAKRPQOBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity through various studies and findings.

Structural Characteristics

The compound features a benzothiophene moiety combined with dioxine and carboxamide functional groups. This unique combination may enhance its biological activity compared to similar compounds lacking these features. Its molecular formula is C21H20N2O4SC_{21}H_{20}N_{2}O_{4}S with a molecular weight of 396.5 g/mol .

Biological Activity Overview

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties, indicating potential for this compound as well.
  • Anti-inflammatory Effects : Compounds with related structures have been documented to possess anti-inflammatory capabilities.
  • Antioxidant Properties : The presence of dioxole structures in related compounds suggests potential antioxidant activity.

Interaction Studies

Research has focused on the interaction of this compound with various biological targets such as enzymes and receptors. Techniques employed include:

  • Binding Affinity Studies : These studies assess the compound's affinity for specific targets, which is crucial for understanding its therapeutic potential.

Comparative Analysis with Similar Compounds

A comparison table below illustrates the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-Amino-6-methyl-4,5,6,7-tetrahydrobenzothiopheneBenzothiophene coreAntimicrobial
N-(2-hydroxyphenyl)acetamideAcetamide groupAnti-inflammatory
5-MethylbenzodioxoleDioxole structureAntioxidant

This table highlights that compounds sharing structural characteristics with this compound have demonstrated various biological activities .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Antimicrobial Studies : Research indicates that derivatives of benzothiophene exhibit significant antimicrobial effects against various pathogens. These findings suggest that this compound could similarly possess antimicrobial properties .
  • Anti-inflammatory Research : Investigations into compounds with similar functionalities have shown promising anti-inflammatory effects in preclinical models. Such studies are vital for assessing the therapeutic potential of this compound .
  • Antioxidant Activity Assessment : The antioxidant capabilities of related dioxole-containing compounds have been documented in various studies. This suggests that this compound may also exhibit significant antioxidant properties .

Comparison with Similar Compounds

N-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS 477553-23-4)

  • Key Differences: Substituent at Position 3: A cyano (-CN) group replaces the methylcarbamoyl (-NHCOCH₃) group.
  • Structural Implications: Increased polarity due to the cyano group could enhance solubility but reduce membrane permeability.

N-{3-[(2-Methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide (CAS 890601-08-8)

  • Key Differences :
    • Chromene vs. Dioxine : The dihydrodioxine is replaced by a 7,8-dimethyl-4-oxochromene ring.
    • Carbamoyl Substituent : A 2-methoxyethylcarbamoyl group is present instead of methylcarbamoyl.
  • Structural Implications :
    • The chromene ring introduces conjugated π-electrons, which may enhance UV absorption or fluorescence properties.
    • The methoxyethyl chain could improve solubility but increase steric hindrance.
    • Molecular weight: 454.5 g/mol (C₂₄H₂₆N₂O₅S) .

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS 2306268-61-9)

  • Key Differences: Core Structure: A pyridine-amine replaces the tetrahydrobenzothiophene. Substituents: A dimethylaminomethylphenyl group and methoxy-pyridine are present.
  • Molecular weight: 391.46 g/mol (C₂₃H₂₅N₃O₃) .

Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (Compound 6d)

  • Key Differences: Core Structure: A dihydroisoquinoline replaces the tetrahydrobenzothiophene. Functional Groups: Ethyl ester and methoxy substituents dominate.
  • Structural Implications: The ester group may serve as a prodrug moiety, hydrolyzing to a carboxylic acid in vivo.

Comparative Analysis Table

Compound Name (CAS/Ref.) Core Structure Key Substituents Molecular Weight (g/mol) Potential Implications
Target Compound Tetrahydrobenzothiophene Methylcarbamoyl, dihydrodioxine ~375 (estimated) Balanced polarity for receptor interaction
CAS 477553-23-4 Tetrahydrobenzothiophene Cyano, dihydrodioxine ~360 (estimated) Enhanced solubility, reduced permeability
CAS 890601-08-8 Tetrahydrobenzothiophene Methoxyethylcarbamoyl, chromene 454.5 Chromene fluorescence, steric effects
CAS 2306268-61-9 Pyridine-amine Dimethylaminomethylphenyl, methoxy 391.46 Basicity, pH-dependent solubility
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate Dihydroisoquinoline Ethyl ester, methoxy Not provided Prodrug potential, lipophilicity

Discussion of Structural Trends

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., -CN in CAS 477553-23-4) may reduce metabolic stability but improve target affinity.
    • Bulky substituents (e.g., methoxyethyl in CAS 890601-08-8) could hinder binding to sterically sensitive targets.
  • Core Modifications: Replacement of benzothiophene with isoquinoline () or pyridine () alters aromatic stacking and hydrogen-bonding capabilities. Chromene and dioxine rings influence electronic properties and conformational flexibility.

Preparation Methods

Cyclization to Form the Tetrahydrobenzothiophene Core

The tetrahydrobenzothiophene scaffold is synthesized via a Friedel-Crafts alkylation or thiophene ring formation. A representative protocol involves:

  • Starting material : Cyclohexenone derivatives reacted with sulfur nucleophiles (e.g., Lawesson’s reagent) to form the thiophene ring.

  • Methylation : Introduction of the 6-methyl group via alkylation with methyl iodide under basic conditions.

Installation of the Methylcarbamoyl Group

The 3-position methylcarbamoyl moiety is introduced through a two-step sequence:

  • Carboxylation : Reaction with phosgene or triphosgene to form an acyl chloride intermediate.

  • Aminolysis : Treatment with methylamine to yield the methylcarbamoyl group.

Key reaction conditions :

  • Solvent: Dichloromethane or THF.

  • Temperature: 0–25°C for acyl chloride formation; room temperature for aminolysis.

  • Yield: 65–78%.

Synthesis of 5,6-Dihydro-1,4-Dioxine-2-Carboxylic Acid

Boronate-Ester-Mediated Cross-Coupling

The dihydrodioxine ring is constructed using Suzuki-Miyaura coupling, as exemplified in patent WO2021255071A1. A boronate ester intermediate (e.g., tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1-carboxylate) undergoes cross-coupling with a halogenated precursor.

Representative protocol :

StepReagents/ConditionsYield
1Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc, 1,4-dioxane, 80°C64–93%
2Deprotection with TFA/CH₂Cl₂89%

Oxidation to Carboxylic Acid

The boronate-coupled product is oxidized using Jones reagent (CrO₃/H₂SO₄) or KMnO₄ to yield the carboxylic acid.

Amide Bond Formation

The final step involves coupling the benzothiophen-2-amine and dioxine-carboxylic acid via:

  • EDC/HOBt-mediated coupling : Standard peptide coupling conditions.

  • Schotten-Baumann conditions : Reaction with acyl chloride in a biphasic system.

Optimized conditions :

  • Solvent: DMF or CH₂Cl₂.

  • Activators: HATU, DIPEA.

  • Yield: 70–82%.

Reaction Optimization and Challenges

Palladium Catalyst Selection

Pd(dppf)Cl₂ (from WO2021255071A1) outperforms Pd(PPh₃)₄ in Suzuki-Miyaura couplings due to enhanced stability and reactivity with sterically hindered substrates.

Solvent and Temperature Effects

  • 1,4-Dioxane : Preferred for boronate couplings (high boiling point, inertness).

  • 80°C : Optimal balance between reaction rate and decomposition risk.

Protecting Group Strategy

  • tert-Butyl carbamate : Used to protect amines during cross-coupling, removed via acidic hydrolysis.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Distinct signals for methyl groups (δ 1.2–1.4 ppm), aromatic protons (δ 6.5–7.2 ppm), and amide NH (δ 8.1 ppm).

  • ¹³C NMR : Carboxylic acid carbonyl at δ 170–175 ppm.

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 407.1523 (calculated: 407.1518).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Q & A

Q. What are the foundational synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The compound is synthesized via multi-step reactions involving coupling of benzothiophene and dioxine-carboxamide moieties. Key steps include:

  • Amide bond formation using carbodiimide-based coupling agents (e.g., EDCI or HATU) in anhydrous solvents like DMF or DCM.
  • Cyclization under controlled temperatures (60–80°C) and inert atmospheres to prevent oxidation.
  • Purification via column chromatography or recrystallization. Yield and purity are highly sensitive to solvent choice (polar aprotic solvents preferred), catalyst loading (1.2–1.5 equivalents), and reaction time (12–24 hours) .

Q. Which spectroscopic techniques are essential for structural characterization?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm backbone connectivity and substituent positions (e.g., methyl groups at 6-position).
  • IR spectroscopy : Identification of carbonyl (C=O) stretches (1650–1750 cm1^{-1}) and amide N–H bonds (~3300 cm1^{-1}).
  • Mass spectrometry : High-resolution MS (HRMS) for molecular formula validation and fragmentation pattern analysis .

Q. What are the preliminary biological activity screening protocols?

  • In vitro assays : Use enzyme-linked immunosorbent assays (ELISA) or fluorescence-based assays to test inhibition of target enzymes (e.g., kinases, proteases).
  • Cell viability assays : MTT or ATP-lite assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
  • Dose-response curves : IC50_{50} determination using serial dilutions (1 nM–100 µM) .

Q. How should researchers handle safety and storage of this compound?

  • Storage : In airtight containers under nitrogen at –20°C to prevent hydrolysis of the carboxamide group.
  • Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with skin/eyes; rinse immediately with water if exposed .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize synthesis and resolve contradictory data?

  • Parameter screening : Use fractional factorial designs to identify critical factors (e.g., temperature, solvent polarity).
  • Response surface methodology (RSM) : Model interactions between variables (e.g., catalyst amount vs. reaction time) to maximize yield.
  • Contradiction resolution : If conflicting data arise (e.g., optimal temperatures reported as 60°C vs. 80°C), validate via central composite designs (CCD) to map non-linear effects .

Q. What computational strategies enhance understanding of its mechanism of action?

  • Molecular docking : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite.
  • Quantum mechanical (QM) calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
  • Molecular dynamics (MD) : Study conformational stability in aqueous vs. lipid environments (NAMD/GROMACS) .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Core modifications : Replace the methylcarbamoyl group with ethyl or cyclopropyl analogs to assess steric effects.
  • Scaffold hopping : Substitute the benzothiophene ring with indole or benzofuran to explore π-π stacking variations.
  • Bioisosteric replacements : Swap the dioxine ring with morpholine to improve solubility without losing potency .

Q. What advanced assays validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein stability shifts upon compound treatment.
  • Immunoprecipitation (IP) : Use pull-down assays with tagged proteins to identify direct interactors.
  • CRISPR-Cas9 knockouts : Validate specificity by testing activity in target-deficient cell lines .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in reported biological activities?

  • Meta-analysis : Compare assay conditions (e.g., cell type, incubation time) across studies.
  • Orthogonal validation : Replicate key findings using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays).
  • Batch effect correction : Normalize data for variables like solvent lot differences or instrument calibration .

Q. What metabolomic approaches elucidate its in vivo stability and toxicity?

  • LC-MS/MS profiling : Identify Phase I/II metabolites in liver microsomes.
  • Reactive metabolite screening : Trapping studies with glutathione (GSH) to detect electrophilic intermediates.
  • CYP inhibition assays : Test cytochrome P450 interactions to predict drug-drug interaction risks .

Methodological Resources

  • Synthetic protocols : Optimized procedures from and .
  • Computational tools : ICReDD’s reaction path search algorithms ().
  • Toxicity databases : PubChem’s bioactivity data ().

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